2-(Chloromethyl)benzo[d]oxazole-5-methanol
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-5-methanol is a chemical compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-methanol typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with 2-aminophenol to yield the desired benzoxazole derivative . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 20°C .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-methanol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols and other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxides, alcohols, and other reduced forms of the compound.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-5-methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: An intermediate in the synthesis of the target compound.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with different functional groups.
Uniqueness
Its chloromethyl group allows for various substitution reactions, while the benzoxazole ring provides stability and biological activity .
Properties
IUPAC Name |
[2-(chloromethyl)-1,3-benzoxazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISLEJURQOMGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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